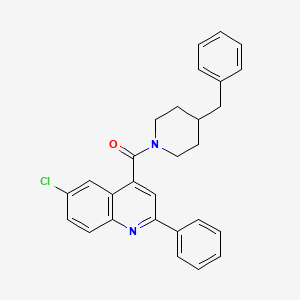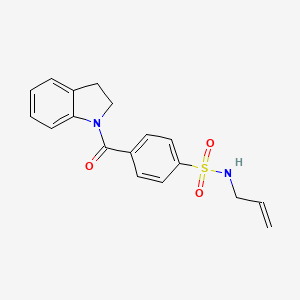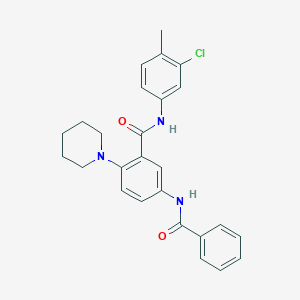
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE
Overview
Description
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a benzylpiperidine moiety and a quinoline derivative, making it a subject of study in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-benzylpiperidine with a quinoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological functions.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features, used in research for its pharmacological properties.
6-Chloro-2-phenylquinoline:
Uniqueness
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE stands out due to its unique combination of a benzylpiperidine moiety and a quinoline derivative. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-chloro-2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O/c29-23-11-12-26-24(18-23)25(19-27(30-26)22-9-5-2-6-10-22)28(32)31-15-13-21(14-16-31)17-20-7-3-1-4-8-20/h1-12,18-19,21H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDGRNZULGGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(allyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4664954.png)

![2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine](/img/structure/B4664967.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B4664974.png)
![5-[(2,3-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4664983.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B4664988.png)


![benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4665001.png)
![1-[3-(dimethylamino)propyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4665003.png)
![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)
![3-butoxy-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B4665021.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)
![ethyl 4-{[(dipropylamino)carbonyl]amino}benzoate](/img/structure/B4665039.png)
